1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxadiazole intermediate.
Quinazoline Core Formation: The final step involves the cyclization of the intermediate with an appropriate amine to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in cancer research, it may inhibit kinases involved in cell signaling pathways, thereby reducing cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the oxadiazole ring and are known for their biological activity, including antimicrobial and anticancer properties.
Quinazoline Derivatives: Compounds with a quinazoline core are widely studied for their therapeutic potential, particularly as kinase inhibitors.
Uniqueness
1-((3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to its combination of structural features, which confer specific biological activities and make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19FN4O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H19FN4O3/c1-2-10-25-20(27)16-8-3-4-9-17(16)26(21(25)28)13-19-23-18(24-29-19)12-14-6-5-7-15(22)11-14/h3-9,11H,2,10,12-13H2,1H3 |
InChI Key |
IXTCKUXPJRSGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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